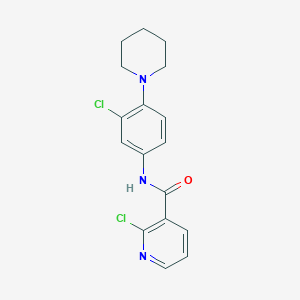![molecular formula C13H19N B252688 N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)
N-[(3-methylphenyl)methyl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methylphenyl)methyl]cyclopentanamine, also known as MPAC, is a chemical compound that belongs to the family of cyclopentylamines. It has been widely studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and cardiology. In
Scientific Research Applications
N-[(3-methylphenyl)methyl]cyclopentanamine has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, N-[(3-methylphenyl)methyl]cyclopentanamine has shown promise as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In psychiatry, N-[(3-methylphenyl)methyl]cyclopentanamine has been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. In cardiology, N-[(3-methylphenyl)methyl]cyclopentanamine has shown potential as a treatment for hypertension and heart failure.
Mechanism of Action
The exact mechanism of action of N-[(3-methylphenyl)methyl]cyclopentanamine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-[(3-methylphenyl)methyl]cyclopentanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(3-methylphenyl)methyl]cyclopentanamine is its relatively low toxicity and high selectivity for certain neurotransmitter receptors. This makes it a promising candidate for further research and development. However, one of the limitations of N-[(3-methylphenyl)methyl]cyclopentanamine is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-[(3-methylphenyl)methyl]cyclopentanamine. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of focus is the investigation of its potential therapeutic applications in other fields of medicine, such as oncology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3-methylphenyl)methyl]cyclopentanamine and its potential side effects.
Synthesis Methods
The synthesis of N-[(3-methylphenyl)methyl]cyclopentanamine involves the reaction of cyclopentanone with 3-methylbenzylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. This method has been optimized to yield high purity and high yield of N-[(3-methylphenyl)methyl]cyclopentanamine.
properties
Product Name |
N-[(3-methylphenyl)methyl]cyclopentanamine |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C13H19N/c1-11-5-4-6-12(9-11)10-14-13-7-2-3-8-13/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
InChI Key |
IAAWOZKMYWZSOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CNC2CCCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




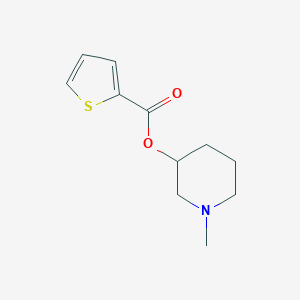
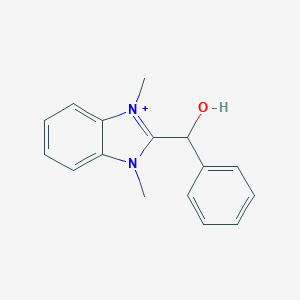
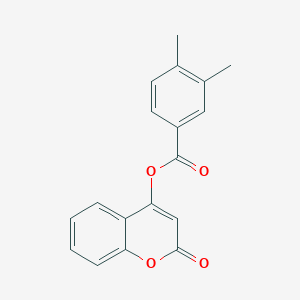

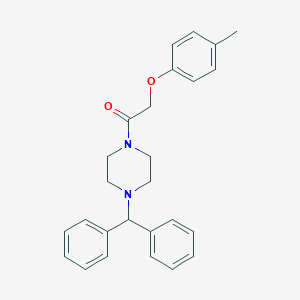

![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)
![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)
